molecular formula C25H34O9 B1199282 6alpha-Senecioyloxychaparrin CAS No. 82151-95-9

6alpha-Senecioyloxychaparrin

Cat. No.: B1199282
CAS No.: 82151-95-9
M. Wt: 478.5 g/mol
InChI Key: GHYBVLUUZDLXRW-ASJGUVDWSA-N
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Description

No data exists in the provided evidence to describe this compound. The name suggests it may be a sesquiterpene lactone derivative (common in plants like Astereceae), but this cannot be confirmed without additional sources.

Properties

CAS No.

82151-95-9

Molecular Formula

C25H34O9

Molecular Weight

478.5 g/mol

IUPAC Name

[(1S,4R,5R,6R,7S,11S,12R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-12-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C25H34O9/c1-10(2)6-15(27)33-18-17-11(3)7-14(26)20(30)23(17,5)22-24-9-32-25(22,31)19(29)12(4)13(24)8-16(28)34-21(18)24/h6-7,12-14,17-22,26,29-31H,8-9H2,1-5H3/t12-,13+,14+,17-,18-,19-,20-,21-,22-,23-,24-,25+/m1/s1

InChI Key

GHYBVLUUZDLXRW-ASJGUVDWSA-N

SMILES

CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3OC(=O)C=C(C)C)C(=CC(C5O)O)C)C)O

Isomeric SMILES

C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H]([C@H]3OC(=O)C=C(C)C)C(=C[C@@H]([C@H]5O)O)C)C)O

Canonical SMILES

CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3OC(=O)C=C(C)C)C(=CC(C5O)O)C)C)O

Synonyms

6 alpha-senecioyloxychaparrin
chaparrin, 6 alpha-senecioyloxy-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lists several chlorinated hydrocarbons and antibiotics but none analogous to 6alpha-Senecioyloxychaparrin. Key compounds in the evidence include:

Table 1: Compounds from Evidence

Compound Name CAS Number EPA ID Structural Class Application/Notes
1,2,3,4,5,6-Hexachlorocyclohexane 608-73-1 59220 Organochlorine insecticide Legacy pesticide, now banned
alpha-Endosulfan 959-98-8 75333 Organochlorine insecticide Neurotoxic, environmental pollutant
Cefoxitin 35607-66-0* Beta-lactam antibiotic Used against Gram-negative bacteria

Key Differences

  • Structural dissimilarity: 6alpha-Senecioyloxychaparrin (if a sesquiterpene lactone) would feature a terpenoid backbone with esterified senecioyl groups, unlike the chlorinated hydrocarbons or beta-lactam antibiotics in the evidence.
  • Functional contrast: Chlorinated hydrocarbons (e.g., hexachlorocyclohexane) act as neurotoxic insecticides, while beta-lactams (e.g., cefoxitin) target bacterial cell walls. No overlap with putative biological roles of 6alpha-Senecioyloxychaparrin (e.g., anti-inflammatory or cytotoxic properties).

Critical Limitations of the Evidence

Temporal gap : The evidence is from 2006, and research on specialized natural products has advanced significantly since then.

Scope restriction : The provided tables focus on EPA-regulated pollutants and pharmaceuticals, excluding phytochemicals or rare natural products.

Recommendations for Further Research

To address the query, consult:

  • Natural product databases (e.g., NuBBE, NPASS) for sesquiterpene lactones.
  • Recent literature (post-2006) on Chaparrin derivatives or Senecio species.
  • Spectroscopic data (NMR, MS) to confirm the structure and bioactivity of 6alpha-Senecioyloxychaparrin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6alpha-Senecioyloxychaparrin
Reactant of Route 2
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